
Ethyl 2-(quinazolin-4-ylthio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(quinazolin-4-ylthio)acetate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the quinazoline moiety in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
準備方法
The synthesis of Ethyl 2-(quinazolin-4-ylthio)acetate typically involves the reaction of quinazoline derivatives with ethyl bromoacetate in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction proceeds through nucleophilic substitution, where the quinazoline derivative acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of this compound .
化学反応の分析
Ethyl 2-(quinazolin-4-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
科学的研究の応用
Ethyl 2-(quinazolin-4-ylthio)acetate has several scientific research applications, including:
作用機序
The mechanism of action of Ethyl 2-(quinazolin-4-ylthio)acetate involves its interaction with specific molecular targets and pathways. The quinazoline moiety in the compound is known to inhibit various enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these targets, the compound can exert its anticancer and antimicrobial effects .
類似化合物との比較
Ethyl 2-(quinazolin-4-ylthio)acetate can be compared with other similar compounds, such as:
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate: This compound is structurally similar and is used as a precursor for the synthesis of new quinazoline derivatives.
2-Alkyl(aryl)-quinazolin-4(3H)-thiones: These compounds have similar biological activities, including antimicrobial and anticancer properties.
Ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-yloxy)acetate:
This compound stands out due to its unique combination of biological activities and its potential as a versatile building block in organic synthesis.
特性
CAS番号 |
7255-81-4 |
|---|---|
分子式 |
C12H12N2O2S |
分子量 |
248.30 g/mol |
IUPAC名 |
ethyl 2-quinazolin-4-ylsulfanylacetate |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)7-17-12-9-5-3-4-6-10(9)13-8-14-12/h3-6,8H,2,7H2,1H3 |
InChIキー |
LWXIOCGQLMXLRU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=NC=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


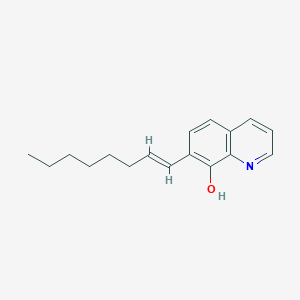
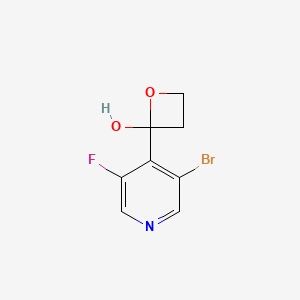
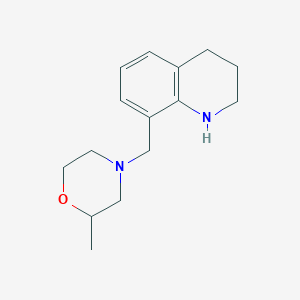
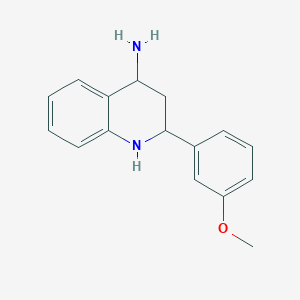
![Ethanone, 1-[2-(1-naphthalenyl)phenyl]-](/img/structure/B11862487.png)

![3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B11862504.png)


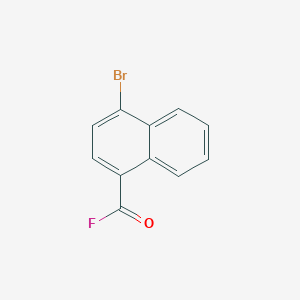
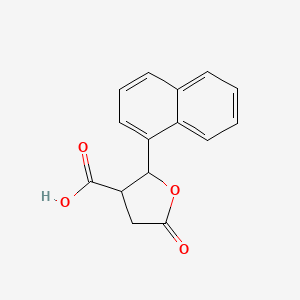
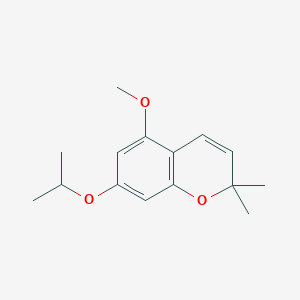
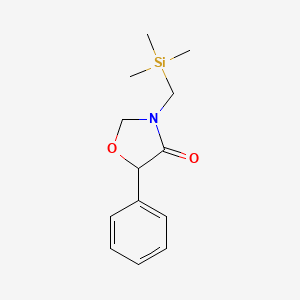
![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)
